molecular formula C6H9IN2 B1592418 4-Iodo-1-isopropyl-1H-pyrazole CAS No. 313350-82-2

4-Iodo-1-isopropyl-1H-pyrazole

Cat. No. B1592418
CAS RN: 313350-82-2
M. Wt: 236.05 g/mol
InChI Key: CFXNVDUEBJYAAZ-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-1H-pyrazole is a chemical compound with the empirical formula C6H9IN2. It has a molecular weight of 236.05 . It is a solid substance .


Synthesis Analysis

4-Iodo-1-isopropyl-1H-pyrazole is synthesized from Pyrazole by substitution reaction, the reaction is with ammonium cerium (IV) nitrate and iodine in acetonitrile .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1-isopropyl-1H-pyrazole consists of a 5-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is attached to an iodine atom and an isopropyl group .


Chemical Reactions Analysis

4-Iodo-1-isopropyl-1H-pyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

4-Iodo-1-isopropyl-1H-pyrazole has a density of 1.8±0.1 g/cm3, a boiling point of 240.3±13.0 °C at 760 mmHg, and a flash point of 99.1±19.8 °C .

Scientific Research Applications

Pyrazole Derivatives as Building Blocks in Research

4-Iodo-1-isopropyl-1H-pyrazole is a key compound in the field of chemical synthesis, particularly in CropScience and oncology research. It serves as a critical building block for creating a variety of pyrazole derivatives. These derivatives are important due to their recurrent use in various scientific fields, highlighting the pyrazole nucleus's significance in research (Guillou et al., 2011).

Advancements in Synthesis Methods

The development of new methods for synthesizing N-substituted 4-iodo- and 3,4-diiodopyrazoles has been a focus of research. These advancements are crucial for exploring the effects of iodine and N-1 substituents on pyrazole's chemical properties, further contributing to the expansion of pyrazole-based research (Holzer & Pöcher, 1995).

Iodination Techniques and Efficiency

Efficient methods for the iodination of pyrazoles, including 4-iodo-1-isopropyl-1H-pyrazole, have been developed. These methods focus on enhancing the yields of 4-iodo-substituted pyrazoles, which is significant for the large-scale production of these compounds in various research applications. This efficiency is crucial for advancing the practical use of these compounds in scientific research (Lyalin & Petrosyan, 2013).

Green Chemistry Approaches

Recent studies have focused on greener methods for synthesizing 4-iodopyrazole derivatives. These methods emphasize environmentally friendly techniques, such as using water as the sole reaction by-product. This approach aligns with the growing emphasis on sustainable practices in chemical research (Kim et al., 2008).

Application in Negishi Cross-Coupling Reactions

The utility of 4-iodo-1-isopropyl-1H-pyrazole extends to its use in Negishi cross-coupling reactions. This application is particularly important for the synthesis of complex organic compounds, demonstrating the versatility of 4-iodo-1-isopropyl-1H-pyrazole in organic synthesis (Coutant & Janin, 2014).

Role in Drug Discovery

4-Iodo-1-isopropyl-1H-pyrazole plays a role in drug discovery, particularly in the synthesis of compounds with potential medicinal properties, such as anti-inflammatory and anti-cancer activities. This demonstrates the compound's broader impact beyond basic chemical research (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Safety and Hazards

4-Iodo-1-isopropyl-1H-pyrazole can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-1-isopropyl-1H-pyrazole are Alcohol dehydrogenase 1C, Alcohol dehydrogenase 1B, Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various metabolic processes.

Mode of Action

It is known to interact with its targets, potentially altering their function

Biochemical Pathways

Given its targets, it may influence pathways related to alcohol metabolism in humans and the synthesis of mycocyclosin in mycobacterium tuberculosis . The downstream effects of these pathway alterations are subject to ongoing research.

Result of Action

Given its targets, it may influence the activity of specific enzymes, potentially leading to changes in metabolic processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-1-isopropyl-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Understanding these influences is crucial for optimizing drug formulation and administration protocols.

properties

IUPAC Name

4-iodo-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXNVDUEBJYAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620574
Record name 4-Iodo-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313350-82-2
Record name 4-Iodo-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1-(propan-2-yl)-1H-pyrazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under argon atmosphere, 96 mg of 60% sodium hydride was suspended in 6 ml of N,N-dimethylformamide, and 388 mg of 4-iodo-1H-pyrazol was added at 0° C., and the mixture was stirred at 0° C. for 30 minutes. Subsequently, 0.21 ml of 2-bromopropane was added and the reaction mixture was stirred at 100° C. for 2 hours. The reaction solution was added with water. The solution was subjected to extraction with ethyl acetate. The organic layer was washed with brine and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and then the obtained residue was purified by silica gel column chromatography to obtain 328 mg of the objective compound.
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Synthesis routes and methods III

Procedure details

To a slurry of sodium hydride (95%, 0.58 g, 23 mmol) in DMF (20 mL) was added a solution of 4-Iodo-1H-pyrazole (2023A) (4.07 g, 21 mmol) in DMF (20 mL) and the resulting mixture was stirred at rt for 10 min. Then 2-iodopropane (2.52 mL, 25.2 mmol) was added dropwise and the resulting mixture was stirred at rt overnight. The reaction mixture was concentrated, diluted with ethyl acetate, washed with water (4 times), brine, dried and concentrated to give an oily residue which was chromatographed (SiO2, 10%-20% ethyl acetate/hexane) to give 4-Iodo-1-isopropyl-1H-pyrazole 2023B (3.27 g, 66%). HPLC-MS tR=1.66 min (UV254 nm); mass calculated for formula C6H9IN2 235.98, observed LCMS m/z 237.0 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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